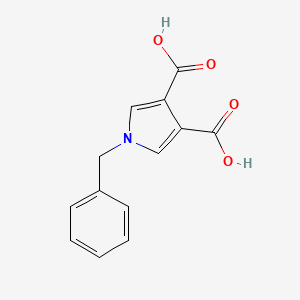

1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Advanced Materials Research

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. alliedacademies.org Its presence is crucial in essential biological molecules like heme and chlorophyll, which are fundamental to life processes. juit.ac.in In the realm of medicine, the pyrrole scaffold is a privileged structure, appearing in numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.gov

Beyond its medicinal importance, the pyrrole nucleus is a valuable building block in materials science. alliedacademies.org Its electron-rich nature and propensity for polymerization have led to the development of conducting polymers, such as polypyrrole, which exhibit interesting electronic and optical properties. researchgate.net These materials find applications in sensors, electronic devices, and corrosion inhibition. alliedacademies.org The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications.

Historical Context of Pyrrole-3,4-dicarboxylic acid Derivatives in Chemical Science

The journey of pyrrole chemistry began in the 19th century, with the isolation of pyrrole itself. The subsequent exploration of its derivatives has been a continuous endeavor. The synthesis of pyrrole-3,4-dicarboxylic acids represents a significant area of this research. Early synthetic strategies for pyrrole derivatives include the well-established Paal-Knorr, Hantzsch, and Barton-Zard reactions.

More specifically, the synthesis of 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid was reported in a 1983 article in the Journal of Heterocyclic Chemistry. researchgate.netupenn.edu This work provided a pathway to this specific disubstituted pyrrole. More recent advancements in synthetic methodologies, such as the development of one-step continuous flow synthesis for pyrrole-3-carboxylic acid derivatives, have made these compounds more accessible for further investigation. researchgate.netsyrris.com

Rationale for Focused Investigation on this compound

The specific substitution pattern of this compound makes it a compound of particular interest for several reasons. The presence of the N-benzyl group enhances the lipophilicity of the molecule compared to its unsubstituted counterpart, which can influence its solubility and biological interactions.

The two carboxylic acid groups at the 3 and 4 positions are key functional handles. They can act as versatile connectors or ligands in the construction of more complex molecular architectures. For instance, dicarboxylic acids are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, separation, and catalysis. rsc.org The specific geometry and electronic properties of the 1-benzyl-1H-pyrrole-3,4-dicarboxylate ligand could lead to the formation of novel MOFs with unique structures and functions.

Furthermore, these carboxylic acid groups can be readily converted into other functional groups, such as esters, amides, and anhydrides, opening up a wide range of possibilities for creating new derivatives with tailored properties for applications in medicinal chemistry and materials science. The rigid and planar nature of the pyrrole core, combined with the functional versatility of the carboxylic acid groups and the modifying influence of the benzyl (B1604629) substituent, provides a strong rationale for a detailed investigation into the chemistry and potential applications of this specific compound.

Properties

IUPAC Name |

1-benzylpyrrole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDODOMERXIGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514015 | |

| Record name | 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86731-90-0 | |

| Record name | 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 1h Pyrrole 3,4 Dicarboxylic Acid and Its Ester Precursors

Classical Approaches to Pyrrole (B145914) Dicarboxylic Acid Synthesis

The foundational methods for pyrrole ring construction, namely the Hantzsch, Knorr, and Paal-Knorr syntheses, have been adapted for the preparation of pyrrole dicarboxylic acids. These strategies, while historically significant, often involve harsh reaction conditions.

Hantzsch Pyrrole Synthesis Adaptations

The Hantzsch pyrrole synthesis is a multi-component reaction that typically involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia (B1221849). acs.org For the synthesis of 1-benzyl-1H-pyrrole-3,4-dicarboxylic acid precursors, this method would require the reaction of a β-ketoester containing a carboxylate group at the 3-position, an α-haloketone, and benzylamine (B48309). The initial product would be a pyrrole-3,4-dicarboxylate ester, which can then be hydrolyzed to the target dicarboxylic acid.

A key challenge in adapting the Hantzsch synthesis for this specific target is the availability and stability of the required starting materials. The reaction often suffers from low yields, which has historically limited its widespread use for this class of compounds. nih.gov

| Starting Material 1 | Starting Material 2 | Reagent | Typical Conditions | Product |

| Diethyl 2-chloro-3-oxosuccinate | Ethyl 3-aminocrotonate | Benzylamine | Heat in acetic acid | Diethyl 1-benzyl-2-methyl-1H-pyrrole-3,4-dicarboxylate |

| Diethyl 2-bromo-3-oxosuccinate | Ethyl 3-benzylaminocrotonate | - | Reflux in ethanol (B145695) | Diethyl 1-benzyl-2-methyl-1H-pyrrole-3,4-dicarboxylate |

Knorr Pyrrole Synthesis Modifications

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester. thieme-connect.com To synthesize the ester precursor of this compound, one could envision reacting an α-amino-β-ketoester with another β-ketoester in the presence of benzylamine. The α-aminoketones are often generated in situ from the corresponding oximes due to their instability. thieme-connect.com

The original Knorr synthesis utilized two equivalents of ethyl acetoacetate (B1235776), with one being converted to an α-amino ketone. thieme-connect.com For the target molecule, a more complex starting material, such as diethyl 3-oxoadipate, would be necessary, reacting with an α-amino ketone derived from a ketoester and benzylamine.

| Starting Material 1 | Starting Material 2 | Reagent | Typical Conditions | Product |

| Diethyl 3-oxoadipate | Diethyl 2-amino-3-oxosuccinate | Benzylamine | Acetic acid, Zinc | Diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate |

| Diethyl 3-oxoadipate | Diethyl 2-(benzylamino)-3-oxosuccinate | - | Acetic acid | Diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate |

Paal-Knorr Cyclocondensation Strategies

The Paal-Knorr synthesis is arguably the most direct method for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. syrris.comresearchgate.net To obtain the ester precursor of this compound, the reaction would utilize a 1,4-dicarbonyl compound that already contains the desired ester functionalities at the 2 and 3 positions of the butane (B89635) backbone. Specifically, diethyl or dimethyl 2,3-diacetylsuccinate or a related 1,4-dicarbonyl compound would be reacted with benzylamine. researchgate.net This reaction is typically catalyzed by acid. syrris.com

A notable variation involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines, including benzylamine, in a mixture of ethanol and acetic acid under reflux. This approach has been shown to produce a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates in yields ranging from 14% to 93%. researchgate.net For the synthesis of diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate, this method provides a direct and efficient route. researchgate.net

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Yield |

| Diethyl 2,3-diacetylsuccinate | Benzylamine | Acetic Acid | Ethanol | Good |

| Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate | Benzylamine | Acetic Acid | Ethanol | 93% researchgate.net |

Advanced and Green Chemistry Synthetic Paradigms

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Continuous flow chemistry has emerged as a powerful tool in this regard, offering enhanced reaction control, scalability, and often improved yields compared to traditional batch processes.

Continuous Flow Synthesis Protocols for Pyrrole-3-carboxylic Acids

The Hantzsch pyrrole synthesis has been successfully adapted to a continuous flow process for the one-step synthesis of highly substituted pyrrole-3-carboxylic acids. nih.govwikipedia.org This method utilizes the reaction of tert-butyl acetoacetates, primary amines, and α-bromoketones in a microreactor. nih.govwikipedia.org

This one-step process has been demonstrated for the synthesis of a variety of pyrrole-3-carboxylic acids. nih.gov For instance, the reaction of tert-butyl acetoacetate, benzylamine, and an appropriate α-bromoketone in a continuous flow system can directly yield the corresponding 1-benzyl-pyrrole-3-carboxylic acid derivative. This protocol has been shown to be scalable, with the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid achieving a 63% yield in a 2.5-hour flow time, producing 850 mg of the product. wikipedia.org This is a significant improvement over the 40% yield obtained in a comparable batch synthesis. wikipedia.org

| Substrate 1 | Substrate 2 | Substrate 3 | Reaction Time | Temperature | Yield (Flow) | Yield (Batch) |

| tert-Butyl acetoacetate | Benzylamine | 2-Bromoacetophenone | 8 min | 200 °C | 65% wikipedia.org | 40% wikipedia.org |

| tert-Butyl acetoacetate | Benzylamine | Ethyl 2-bromoacetate | 8 min | 200 °C | 60% wikipedia.org | Not reported |

Mechanistic Considerations in Continuous Flow Hantzsch Reactions

The Hantzsch pyrrole synthesis traditionally involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgresearchgate.net The established mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then attacks the α-haloketone, leading to a subsequent loss of water and an intramolecular cyclization that, after rearrangement, yields the substituted pyrrole product. wikipedia.org

In the context of continuous flow synthesis, a significant mechanistic advantage is the ability to utilize reaction byproducts in situ. syrris.comnih.gov For the synthesis of pyrrole-3-carboxylic acids, where a tert-butyl ester is often used as a precursor, the hydrogen bromide (HBr) generated as a byproduct in the Hantzsch reaction can be harnessed to directly hydrolyze the ester. nih.govsyrris.comnih.gov This "one-chip" reaction eliminates the need for a separate deprotection step, streamlining the entire process. syrris.com Researchers have found that carefully controlling the stoichiometry of the base used, such as N,N-diisopropylethylamine (DIPEA), is crucial. nih.gov Optimal conversion of the tert-butyl ester intermediate to the final carboxylic acid was achieved using 0.5 equivalents of DIPEA, which allows the generated HBr to effectively facilitate the in-situ hydrolysis. nih.gov

Scalability and Efficiency Enhancements in Flow Chemistry

Continuous flow chemistry presents a powerful platform for the synthesis of pyrrole derivatives, offering marked improvements in efficiency and scalability over conventional batch methods. syrris.commit.edu This technology allows for multistep reactions to be performed in a single, uninterrupted sequence, which is highly beneficial for generating compound libraries rapidly and efficiently. syrris.comnih.gov Key advantages include superior process control, enhanced heat and mass transfer, and improved safety when working at elevated temperatures and pressures. mit.eduuc.pt

The scalability of this approach has also been demonstrated. One study successfully produced 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in a 2.5-hour run time, showcasing the method's utility for generating synthetically useful quantities of material. syrris.comuc.pt

Catalyst-Free and Solvent-Free Methodologies (e.g., Ball Milling)

In line with the principles of green chemistry, catalyst-free and solvent-free methods have been developed for pyrrole synthesis. rsc.orgresearchgate.net Mechanochemistry, particularly ball milling, has emerged as a promising alternative to traditional solution-based reactions. rsc.orgresearchgate.net This technique uses mechanical force to grind solid reactants together, initiating chemical reactions without the need for a solvent. researchgate.net

This approach has been successfully applied to the synthesis of pyrrole derivatives. A high-yielding, one-pot synthesis of new 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives was developed using ball milling under both solvent-free and catalyst-free conditions. researchgate.net Another report details a three-component, solvent-free synthesis of tetrasubstituted pyrroles by milling a primary amine with a dialkyl acetylenedicarboxylate (B1228247) and a β-nitrostyrene, a method noted for its high atom economy and scalability. organic-chemistry.org These methods are not only environmentally friendly but also often simplify the purification process. rsc.org

Cycloaddition and Transition-Metal-Catalyzed Cyclization Approaches

Beyond the Hantzsch synthesis, a diverse array of cycloaddition and transition-metal-catalyzed cyclization reactions have been developed for constructing the pyrrole ring. syrris.comnih.gov These modern methods provide access to a wide range of substituted pyrroles that may be difficult to obtain through classical condensation reactions.

Noteworthy examples include:

Transition-metal-free cyclization , such as the reaction between methyl isocyanoacetate and aurone (B1235358) analogues catalyzed by sodium hydroxide (B78521) to produce 2,3,4-trisubstituted pyrroles in excellent yields. rsc.org

Copper-catalyzed reactions , including the aerobic oxidative coupling of diols with primary amines to form N-substituted pyrroles. organic-chemistry.org

Rhodium-catalyzed cycloadditions , for instance, the [3 + 1 + 2] cycloaddition of diene-vinylcyclopropanes with carbon monoxide, can be used to build complex, fused heterocyclic systems containing a pyrrole core. acs.org

Free-radical cyclization , which has been used to synthesize polyheterocycles via the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org

Regioselective Functionalization Strategies

Achieving specific substitution patterns on the pyrrole ring is critical for tuning the molecule's properties. Regioselective strategies allow for the precise placement of functional groups, such as at the 1-position (nitrogen) and the 3- and 4-positions (carbon).

Synthesis of 1-Substituted Pyrrole-3,4-dicarboxylates via Bis-enaminone Intermediates

A specific and effective method for preparing 1-substituted pyrrole-3,4-dicarboxylates, such as the diethyl ester precursor to this compound, involves the use of a bis-enaminone intermediate. researchgate.net The synthesis begins with the reaction of diethyl succinate (B1194679) with a reagent like bis(dimethylamino)-tert-butoxymethane to form diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate. researchgate.net

This bis-enaminone serves as a versatile precursor that reacts with various primary amines in an acid-catalyzed cyclization. researchgate.net The reaction with benzylamine, for instance, proceeds through a double substitution of the dimethylamino groups, followed by ring closure to yield diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate. researchgate.net The yields of this method are generally good, as shown in the table below.

| Amine Reactant (R-NH₂) | Product (Diethyl 1-R-pyrrole-3,4-dicarboxylate) | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | Diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate | 88 | researchgate.net |

| 2-Phenylethylamine | Diethyl 1-(2-phenylethyl)-1H-pyrrole-3,4-dicarboxylate | 93 | researchgate.net |

| 4-Methoxybenzylamine | Diethyl 1-(4-methoxybenzyl)-1H-pyrrole-3,4-dicarboxylate | 72 | researchgate.net |

| Aniline | Diethyl 1-phenyl-1H-pyrrole-3,4-dicarboxylate | 78 | researchgate.net |

| Cyclohexylamine | Diethyl 1-cyclohexyl-1H-pyrrole-3,4-dicarboxylate | 81 | researchgate.net |

Benzylation and Subsequent Hydrolysis Routes for Pyrrole-3-carboxylic Acids

The direct introduction of the benzyl (B1604629) group at the N-1 position and the formation of a carboxylic acid at the C-3 position can be accomplished through several routes. The Hantzsch synthesis is a straightforward approach where benzylamine is used as the amine component from the outset. syrris.comnih.gov When a β-ketoester like tert-butyl acetoacetate is used, the initial product is a tert-butyl pyrrole-3-carboxylate. nih.gov Subsequent hydrolysis of the ester group yields the desired carboxylic acid. As previously discussed, this hydrolysis can be efficiently performed in situ during continuous flow synthesis, utilizing the HBr byproduct of the condensation reaction. syrris.comsyrris.comnih.gov

An alternative, though more indirect, strategy for regioselective functionalization involves the use of a protecting group on the pyrrole nitrogen. rsc.org For example, the bulky trityl group has been shown to direct electrophilic substitution, such as trifluoroacetylation, to the C-3 position of the pyrrole ring in high yield. rsc.org The resulting 3-acyl-1-tritylpyrrole can then be hydrolyzed to give 1-tritylpyrrole-3-carboxylic acid. rsc.org Removal of the trityl group would provide 1H-pyrrole-3-carboxylic acid, which could then be benzylated in a separate step. rsc.org However, for the synthesis of 1-benzyl substituted compounds, the direct Hantzsch approach with benzylamine is generally more efficient.

Multi-component Reactions for Polysubstituted Pyrrole Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid assembly of complex molecular architectures from simple starting materials. In the context of pyrrole synthesis, various MCRs have been developed to introduce a wide array of substituents onto the pyrrole ring.

One particularly effective strategy for the synthesis of 1-substituted-1H-pyrrole-3,4-dicarboxylates involves a two-component reaction that functions in the spirit of an MCR by combining two key building blocks to form the heterocyclic core in a single, acid-catalyzed step. This method utilizes the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with a variety of primary amines to yield the corresponding 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates. researchgate.net The reaction is typically carried out in a mixture of ethanol and acetic acid under reflux conditions. researchgate.net This approach has been successfully applied to a range of aliphatic and (hetero)aromatic primary amines, with reported yields varying from 14% to 93%. researchgate.net

For the synthesis of the direct precursor to the title compound, benzylamine is used as the primary amine component. The reaction proceeds via a double substitution of the dimethylamino groups of the succinate derivative by the primary amine, followed by cyclization and aromatization to furnish the pyrrole ring.

Subsequent hydrolysis of the resulting diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate under basic or acidic conditions yields the target molecule, this compound. While specific conditions for this hydrolysis step are not extensively detailed in the reviewed literature, standard procedures for the saponification of pyrrole esters, such as treatment with a strong base like potassium hydroxide in an alcoholic solvent followed by acidification, are generally applicable.

The following table summarizes the key reactants and products in the multi-component synthesis of the ester precursor:

| Reactant 1 | Reactant 2 | Product |

| Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate | Benzylamine | Diethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate |

Further research findings indicate that other multi-component strategies, such as the Van Leusen pyrrole synthesis, can also be employed to generate 3,4-disubstituted pyrroles. This reaction typically involves the base-catalyzed cycloaddition of a p-tosylmethyl isocyanide (TosMIC) derivative with an activated alkene. While a direct application of the Van Leusen reaction to produce this compound is not explicitly documented, its versatility in forming the 3,4-disubstituted pyrrole scaffold suggests its potential as an alternative synthetic route.

Reaction Chemistry and Derivatization of 1 Benzyl 1h Pyrrole 3,4 Dicarboxylic Acid

Reactivity of the Pyrrole (B145914) Nucleus with Dicarboxylic Acid Functionality

The pyrrole ring is an electron-rich aromatic heterocycle, typically prone to electrophilic substitution, primarily at the C2 and C5 positions. However, the reactivity of the pyrrole nucleus in 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid is significantly modulated by its substituents. The two carboxylic acid groups at the 3 and 4 positions are strongly electron-withdrawing. This deactivates the pyrrole ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts acylation, which are common for simpler pyrroles, more challenging to achieve.

Conversely, the N-benzyl group plays a significant role in directing electrophilic substitution. Studies on 1-benzylpyrrole (B1265733) have shown a notable increase in substitution at the 3-position (β-position) compared to pyrrole or 1-methylpyrrole. cdnsciencepub.comresearchgate.net For instance, nitration of 1-benzylpyrrole yields a substantial amount of the 3-nitro isomer, and bromination can also favor the 3-bromo product under specific conditions. cdnsciencepub.com While the dicarboxylic acid groups in the target molecule are deactivating, the directing influence of the N-benzyl group could still play a role in any potential electrophilic substitution reactions that might occur under forcing conditions.

The electron-deficient nature of the pyrrole ring in this compound, due to the dicarboxylic acid moieties, also makes it a potential candidate for nucleophilic aromatic substitution reactions, although such reactions are less common for pyrroles.

Transformation of Carboxylic Acid Moieties

The two carboxylic acid groups are the primary sites for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules.

Esterification Reactions and Ester Transformations

The conversion of the dicarboxylic acid to its corresponding diester is a fundamental transformation. This is often a necessary step to improve solubility in organic solvents and to protect the acidic protons during subsequent reactions. Standard esterification methods can be employed for this purpose. A widely used and efficient method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is known for its mild reaction conditions and high yields, even with sterically hindered alcohols. organic-chemistry.org

Another common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid.

Once formed, the resulting diethyl or dimethyl 1-benzyl-1H-pyrrole-3,4-dicarboxylate can undergo further transformations. For example, selective mono-hydrolysis of one of the ester groups can be achieved under controlled basic conditions, providing a mono-ester mono-acid derivative that allows for sequential and distinct modifications at the C3 and C4 positions. syrris.comnih.govresearchgate.net

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Reagents | Solvent | Yield | Reference |

| General R-COOH | R'-OH | DCC, DMAP (cat.) | CH₂Cl₂ | High | organic-chemistry.org |

| General R-COOH | R'-OH (excess) | H₂SO₄ (cat.) | R'-OH | Variable | |

| Pyrrole-3-carboxylic acid derivative | tert-Butanol | Boc₂O, DMAP | THF | Good |

This table presents general and representative methods applicable to the esterification of this compound.

Amidation Reactions and Amide Derivatives Synthesis

The carboxylic acid functionalities of this compound can be readily converted into amides by reaction with primary or secondary amines. This transformation is crucial for building peptide-like structures and for introducing diverse substituents. The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. Common activating agents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. syrris.comnih.govresearchgate.net

Alternatively, the dicarboxylic acid can be converted to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible, sometimes with the aid of a catalyst such as boric acid or a Lewis acid like Nb₂O₅. rsc.orgnih.gov The synthesis of pyrrole-3-carboxamides is a well-established procedure in medicinal chemistry. syrris.comnih.govresearchgate.net Another route to amidopyrroles involves the reaction of pyrroles with isocyanates, a reaction that can be catalyzed within a nanoconfined space. nih.gov

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | General Yield | Reference |

| General R-COOH | R'R''NH | EDC, HOBt | DMF/CH₂Cl₂ | Good to Excellent | syrris.comnih.govresearchgate.net |

| General R-COOH | R'R''NH | DCC | CH₂Cl₂ | Good | |

| General R-COOH | R'R''NH | SOCl₂ then amine | Toluene | Good | |

| Dicarboxylic Acids | Amines | Nb₂O₅ | o-xylene | High | nih.gov |

This table provides an overview of common methods for the synthesis of amides from carboxylic acids, which are applicable to this compound.

Cycloaddition Reactions Involving Pyrrole-3,4-dicarboxylic acid Scaffolds

The pyrrole ring can participate in cycloaddition reactions, acting either as a diene or a dipolarophile. The presence of two electron-withdrawing carboxylate groups at the 3 and 4 positions of the pyrrole ring in 1-benzyl-1H-pyrrole-3,4-dicarboxylate renders the C2-C5 double bond system electron-deficient. This electronic property makes it a suitable component in cycloaddition reactions where the pyrrole acts as the dipolarophile or dienophile, particularly in reactions with electron-rich species.

1,3-Dipolar Cycloadditions (e.g., with Azomethine Ylides)

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. psu.edu Azomethine ylides are commonly used 1,3-dipoles that react with electron-deficient alkenes to form pyrrolidine (B122466) rings. psu.eduresearchgate.net The diester derivative of this compound is an excellent candidate to act as a dipolarophile in such reactions. The reaction of an azomethine ylide, which can be generated in situ from the condensation of an α-amino acid and an aldehyde, with the C2=C3 double bond of the pyrrole would lead to the formation of a fused polycyclic system containing a pyrrolidine ring. rsc.org These types of cycloadditions are known to proceed with high regio- and stereoselectivity. psu.edu The reaction of azomethine ylides with various dipolarophiles, including maleimides, has been shown to produce complex heterocyclic structures. rsc.org While specific examples with 1-Benzyl-1H-pyrrole-3,4-dicarboxylate as the dipolarophile are not extensively reported, the established reactivity of similar electron-poor alkenes suggests this is a feasible and synthetically useful transformation. rsc.org

Pyrroles can also function as the diene component in (4+3) cycloaddition reactions, although this is more challenging due to the aromaticity of the pyrrole ring. thieme-connect.de Such reactions typically require specific activation of the pyrrole or the dienophile. thieme-connect.denih.gov

Investigation of Substituent Effects on Reaction Pathways

The substituents on the pyrrole ring of this compound have a profound effect on its reactivity and the pathways of its reactions.

N-Benzyl Group : The benzyl (B1604629) group at the nitrogen atom is primarily a protecting group. However, it also influences the electronic properties and steric environment of the pyrrole ring. Electronically, it is largely neutral but can influence the regioselectivity of electrophilic substitution, favoring the 3-position more than an N-methyl group would. cdnsciencepub.comresearchgate.net Sterically, the bulky benzyl group can hinder the approach of reagents to the nitrogen atom and the adjacent C2 and C5 positions. A significant challenge associated with the N-benzyl group is its resistance to cleavage by hydrogenolysis when electron-withdrawing groups are present on the pyrrole ring. cdnsciencepub.comresearchgate.net

3,4-Dicarboxylic Acid Groups : These groups are strongly electron-withdrawing, which has several consequences:

They deactivate the pyrrole ring towards electrophilic aromatic substitution.

They increase the acidity of the pyrrole N-H proton if the benzyl group were to be removed.

They activate the pyrrole ring towards acting as a dipolarophile in cycloaddition reactions by lowering the energy of the LUMO.

They direct the functionalization of the molecule to occur at the carboxylic acid groups themselves, as detailed in section 3.2.

The interplay between the directing effect of the N-benzyl group and the deactivating effect of the dicarboxylic acid groups creates a unique reactivity profile for this molecule, allowing for selective transformations at different parts of the structure.

Formation of Fused Heterocyclic Systems from this compound Derivatives

The rigid, planar structure of the pyrrole ring and the presence of two adjacent carboxylic acid groups make this compound a valuable scaffold for the synthesis of various fused heterocyclic systems. The dicarboxylic acid itself is typically first converted into more reactive derivatives, such as an anhydride (B1165640) or a cyclic imide, which then serve as key intermediates for constructing polycyclic structures. These fused systems are of significant interest in medicinal chemistry and materials science.

A primary pathway to fused heterocycles involves the intramolecular cyclization of the dicarboxylic acid to form its corresponding anhydride, 1-benzyl-1H-pyrrolo[3,4-c]furan-1,3(2H)-dione. This anhydride is a highly reactive intermediate that can readily undergo reactions with various binucleophiles.

One of the most direct and well-established applications is the formation of pyrrolo[3,4-c]pyrrole-diones, which are themselves fused heterocyclic systems. These are typically synthesized by reacting the dicarboxylic acid or its anhydride with primary amines or ammonia (B1221849). For instance, the reaction of a pyrrole-3,4-dicarboxylic acid derivative with a primary amine leads to the formation of an N-substituted pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. researchgate.net The general structure of this resulting fused imide is a key building block for further chemical modifications. nih.gov

The formation of the initial fused imide is a critical step, creating a stable pyrrolo[3,4-c]pyrrole (B14788784) core. The reaction conditions for this transformation are summarized in the table below.

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Heating, often with a dehydrating agent | 1-Benzyl-5-substituted-1H-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | researchgate.net |

| 1-Benzyl-1H-pyrrolo[3,4-c]furan-1,3(2H)-dione (Anhydride) | Primary Amine (R-NH₂) | Acetic acid, reflux | 1-Benzyl-5-substituted-1H-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | researchgate.net |

Once formed, these pyrrolo[3,4-c]pyrrole derivatives can be further elaborated. For example, they can undergo condensation reactions, such as the Mannich reaction, where the N-H group of the imide reacts with formaldehyde (B43269) and a secondary amine to introduce further complexity and functionality. nih.gov

Furthermore, derivatives of this compound can react with other binucleophiles like hydrazine (B178648) and its derivatives to create different types of fused heterocyclic systems. The reaction with hydrazine, for example, would be expected to yield a pyrrolo[3,4-d]pyridazine derivative. This type of cyclocondensation reaction is a common strategy for building fused six-membered rings onto a pre-existing five-membered ring. researchgate.netekb.eg

The table below outlines the plausible formation of other fused systems from derivatives of this compound, based on established heterocyclic synthesis methodologies.

| Pyrrole Derivative | Reagent | Potential Fused Product Core Structure | Reference (Analogous Reactions) |

|---|---|---|---|

| 1-Benzyl-1H-pyrrolo[3,4-c]furan-1,3(2H)-dione (Anhydride) | Hydrazine Hydrate (H₂NNH₂·H₂O) | Pyrrolo[3,4-d]pyridazine | researchgate.net, researchgate.net |

| 1-Benzyl-1H-pyrrole-3,4-dicarbohydrazide | Phosgene or Thiophosgene | Pyrrolo[3,4-d] nih.govrsc.orgnih.govtriazine | nih.gov |

| 1-Benzyl-1H-pyrrole-3,4-dicarbonitrile | Hydrazine Hydrate | 3,4-Diaminopyrrolo[3,4-d]pyridazine | nih.gov |

These reactions demonstrate the utility of this compound as a versatile starting material for accessing a variety of complex, fused heterocyclic compounds. The specific system formed is dependent on the nature of the derivative used and the binucleophile employed in the cyclization step.

Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their connectivity. For 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid, the spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the benzyl (B1604629) group's methylene (B1212753) and phenyl protons, and the acidic protons of the carboxylic acid groups.

Pyrrole Protons: The two protons on the pyrrole ring (at positions 2 and 5) would likely appear as singlets in the aromatic region of the spectrum.

Benzyl Group Protons: The methylene (-CH2-) protons would typically present as a singlet, while the five protons of the phenyl ring would generate a complex multiplet pattern.

Carboxylic Acid Protons: The two acidic protons (-COOH) would each give rise to a broad singlet at a significantly downfield chemical shift, which would be sensitive to the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to display signals for each unique carbon atom.

Carboxylic Carbons: The carbons of the two carboxyl groups (-COOH) would appear at the most downfield region of the spectrum.

Aromatic Carbons: Signals for the carbons of the pyrrole and phenyl rings would be observed in the aromatic region. The symmetry of the benzyl group would result in fewer than five signals for the phenyl carbons.

Aliphatic Carbon: The methylene carbon (-CH2-) of the benzyl group would produce a signal in the aliphatic region of the spectrum.

2D NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for confirming the connectivity of the molecular structure. HMBC correlates the signals of protons and carbons that are separated by two or three bonds. This would allow for unambiguous assignment of the signals and would confirm the position of the benzyl group on the nitrogen atom and the carboxylic acid groups at the 3 and 4 positions of the pyrrole ring.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid groups, the C-H bonds of the aromatic and aliphatic parts, and the C-N bond of the pyrrole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the benzyl group, water, and carbon dioxide from the parent molecule, providing further evidence for its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio with very high accuracy. For this compound, the molecular formula is C₁₃H₁₁NO₄. HRMS analysis would be expected to yield a measured mass that corresponds closely to the calculated exact mass, thereby confirming the elemental composition. In studies of similar pyrrole derivatives, HRMS has been successfully employed to verify the identity of synthesized compounds by matching the experimentally observed mass with the theoretically calculated value. mdpi.com

Table 1: Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₄ |

| Calculated Exact Mass | 245.0688 g/mol |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally sensitive molecules such as dicarboxylic acids. nih.gov It allows for the transfer of ions from solution into the gas phase for mass spectrometric analysis.

Due to the presence of two acidic carboxylic groups, this compound is expected to ionize efficiently in negative ion mode, primarily forming the deprotonated molecule [M-H]⁻. Analysis of analogous benzoic acids in negative-ion mode typically shows the deprotonated molecule as the base peak. nih.gov Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing insight into the molecule's structure. Based on fragmentation patterns of related pyrrole derivatives, characteristic losses would likely include the elimination of N₂ or HN₃ from the pyrrole ring or cleavage at the benzyl group. researchgate.net In positive ion mode, the formation of the protonated molecule [M+H]⁺ would also be anticipated.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of atoms.

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is largely defined by the orientation of the benzyl group relative to the pyrrole ring. To minimize steric hindrance, these two aromatic systems are expected to adopt a significantly twisted conformation. Crystal structure analyses of closely related compounds consistently show that the pyrrole and benzyl rings are nearly perpendicular to one another. For instance, the dihedral angle between these rings in 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide is 87.07 (4)°. nih.gov Similarly, a dihedral angle of 89.5 (3)° is observed in methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. nih.gov Another related structure, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, also exhibits a twisted conformation with a dihedral angle of 72.750 (5)° between the pyrrole and a phenyl ring. scichemj.org This recurring structural motif suggests that this compound would adopt a similar non-planar conformation.

Table 2: Dihedral Angles in Structurally Related Compounds

| Compound | Dihedral Angle (Pyrrole/Phenyl) | Reference |

|---|---|---|

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | 87.07 (4)° | nih.gov |

| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | 89.5 (3)° | nih.gov |

Characterization of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, C-H...π Interactions)

The solid-state packing of this compound is dictated by a variety of intermolecular forces. The two carboxylic acid groups are the primary drivers of the supramolecular assembly, acting as potent hydrogen bond donors and acceptors.

Hydrogen Bonding: It is highly anticipated that the carboxylic acid moieties would form strong, directional hydrogen bonds. In crystal structures of analogous 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, a consistent feature is the formation of bidentate hydrogen bonds between the carboxylic acid groups of adjacent molecules. rsc.org This interaction typically leads to the formation of robust supramolecular structures such as dimers, one-dimensional ribbons, or two-dimensional sheets.

C-H···O and C-H···π Interactions: Beyond the dominant carboxylic acid dimerization, weaker interactions are also expected to play a crucial role in stabilizing the crystal lattice. In the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, molecules are linked into chains by C—H⋯O hydrogen bonds. nih.gov Furthermore, these chains are connected by weak C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of the benzyl ring, forming layers. nih.gov The presence of multiple aromatic rings and C-H bonds in this compound makes such interactions highly probable.

Table 3: Intermolecular Interactions in Structurally Related Compounds

| Compound | Observed Interaction Types | Reference |

|---|---|---|

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | N—H⋯O Hydrogen Bonds, C—H⋯O Hydrogen Bonds, C—H⋯π Interactions | nih.gov |

| 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives | Bidentate Hydrogen Bonds (Carboxylic Acids) | rsc.org |

Computational and Theoretical Investigations of 1 Benzyl 1h Pyrrole 3,4 Dicarboxylic Acid

Quantum Chemical Methodologies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

For related pyrrole (B145914) derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure and to perform geometry optimization. unl.edumaterialsproject.orgscispace.comscifiniti.com A popular functional for this class of molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). unl.edumaterialsproject.orgscispace.comscifiniti.commdpi.com This functional is often paired with basis sets such as 6-311G(d,p) or cc-pVTZ to provide a balance of computational cost and accuracy. materialsproject.orgschrodinger.com These methodologies allow for the calculation of the molecule's most stable three-dimensional arrangement (optimized geometry) and its electronic properties. However, no published studies have applied these methods to 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid.

Semi-Empirical and Ab Initio Methods (e.g., AM1, PM3, SCF-MO HF)

While modern computational studies on pyrrole derivatives often favor DFT, older literature and specific applications might utilize semi-empirical methods like AM1 and PM3, or ab initio methods such as Hartree-Fock (HF). These methods, while generally less accurate than modern DFT approaches for many applications, can still provide valuable insights into molecular structure and properties. No specific applications of these methods to this compound were found in the searched literature.

Analysis of Molecular and Electronic Properties

Bond Lengths, Bond Angles, and Dihedral Angle Calculations

Detailed geometric parameters such as bond lengths, bond angles, and dihedral angles are typically obtained from the optimized geometry calculated using quantum chemical methods or determined experimentally via X-ray crystallography. For the closely related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , a crystal structure analysis revealed that the dihedral angle between the pyrrole and benzyl (B1604629) rings is approximately 87.07°. This suggests that the two rings are nearly perpendicular to each other, a conformation likely influenced by steric hindrance. It is plausible that this compound would adopt a similar conformation. However, without a specific study on the target molecule, precise bond lengths and angles for its pyrrole and dicarboxylic acid moieties cannot be provided.

Charge Density Distribution Analysis

Analysis of the charge density distribution, often visualized through electrostatic potential maps, provides insight into the reactive sites of a molecule. mdpi.com For N-phenylpyrrole, experimental and theoretical charge density studies have been conducted to understand the electronic character of the molecule. schrodinger.com These studies can reveal the distribution of electrons and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com Such an analysis for this compound would be expected to show high electron density around the oxygen atoms of the carboxylic acid groups. However, specific values for atomic charges or detailed electrostatic potential maps are not available in the literature for this compound.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry methods are frequently used to predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies. These theoretical predictions can then be compared with experimental data to confirm the structure of a synthesized compound. unl.edu There are no published studies that report the prediction of spectroscopic parameters for this compound.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For pyrrole derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the likely chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for such calculations, often paired with functionals like B3LYP or mPW1PW91 and a suitable basis set, such as 6-311+G(2d,p). nih.govmdpi.com The accuracy of these predictions depends significantly on the chosen functional, basis set, and the geometry optimization level. nih.govresearchgate.net

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing carboxylic acid groups at the C3 and C4 positions and the N-benzyl group. The pyrrole protons at the C2 and C5 positions are expected to appear in the aromatic region, with their exact shifts influenced by the electronic environment. The benzyl group protons would show characteristic signals for the methylene (B1212753) bridge and the phenyl ring. The acidic protons of the two carboxylic acid groups would likely appear as broad singlets at a significantly downfield chemical shift.

A hypothetical table of predicted ¹H NMR chemical shifts, based on general knowledge of similar structures, is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-2, H-5 | 7.0 - 7.5 | s |

| Benzyl -CH₂- | 5.3 - 5.6 | s |

| Benzyl Phenyl H | 7.2 - 7.4 | m |

| Carboxylic Acid -OH | > 12.0 | br s |

s = singlet, m = multiplet, br s = broad singlet

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies using methods like DFT, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net These calculations are valuable for confirming molecular structure and understanding bonding characteristics. researchgate.net Scaling factors are often applied to the computed frequencies to better match experimental data, correcting for anharmonicity and method limitations.

For this compound, a theoretical vibrational analysis would identify characteristic frequencies for its functional groups. A computational study on the analogous 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide using the DFT/B3LYP/6-311G(d,p) level of theory provides a basis for predicting these frequencies. Key vibrational modes would include the O-H stretching of the carboxylic acid groups, the C=O stretching of the carbonyls, C-N stretching within the pyrrole ring, and various C-H stretching and bending modes of the pyrrole and benzyl rings.

The strong intramolecular and intermolecular hydrogen bonding expected for the dicarboxylic acid would significantly impact the frequency and bandwidth of the O-H and C=O stretching vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Based on analogous compound data from )

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch (Aromatic) | Benzyl/Pyrrole Rings | 3000-3100 |

| C-H Stretch (Aliphatic) | Benzyl -CH₂- | 2850-2950 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

| C=C Stretch | Benzyl/Pyrrole Rings | 1450-1600 |

| C-N Stretch | Pyrrole Ring | 1310-1360 |

Aromaticity Assessment of the Pyrrole Ring using Quantum Descriptors (e.g., NICS)

The aromaticity of the pyrrole ring in this compound can be quantitatively assessed using magnetic criteria, most notably the Nucleus-Independent Chemical Shift (NICS). masterorganicchemistry.com NICS is a computational method that calculates the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). github.ionih.gov A negative NICS value indicates diatropicity (aromaticity), while a positive value indicates paratropicity (anti-aromaticity).

The pyrrole ring is a classic five-membered aromatic heterocycle with 6 π-electrons, satisfying Hückel's rule. masterorganicchemistry.com For the unsubstituted pyrrole molecule, NICS calculations confirm its aromatic character. However, the interpretation of NICS values can be complex, and refined versions like NICS(1)zz (the out-of-plane tensor component of NICS(1)) are often considered more reliable as they isolate the π-electron contribution to shielding. github.io In cases where the two faces of the ring are inequivalent, the NICS(1) index can be split into NICS(1) and NICS(-1) to characterize each face separately. rsc.org

For this compound, the electron-withdrawing dicarboxylic acid groups attached to the pyrrole ring are expected to decrease the π-electron density within the ring, thereby reducing its aromaticity compared to unsubstituted pyrrole. The N-benzyl group's effect is generally less pronounced.

Table 3: Typical NICS Values for Aromaticity Assessment (Values for Benzene and Pyrrole taken from github.io)

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene (Reference) | -7.6 | -9.7 | Aromatic |

| Pyrrole (Unsubstituted) | -15.1 | -12.0 | Aromatic |

| This compound | Predicted to be less negative than Pyrrole | Predicted to be less negative than Pyrrole | Aromatic (Reduced) |

Theoretical Studies on Reaction Mechanisms and Transition States in Pyrrole Synthesis

The synthesis of polysubstituted pyrroles, including pyrrole carboxylic acid derivatives, can be achieved through various methods, such as the Hantzsch synthesis, Paal-Knorr synthesis, or multi-component reactions. nih.gov Computational chemistry, particularly DFT, plays a crucial role in elucidating the detailed mechanisms of these reactions. acs.org Theoretical studies can map the potential energy surface of a reaction, identifying the structures of intermediates, transition states, and calculating their relative energies and activation barriers.

For instance, the synthesis of pyrrole-3-carboxylic acids can be accomplished in a one-step flow process from tert-butyl acetoacetates, amines, and α-bromoketones. nih.govsyrris.com The mechanism involves a Hantzsch-type reaction followed by an in-situ hydrolysis of the ester. nih.gov

Theoretical investigations of related pyrrole syntheses have provided valuable insights. For example, DFT calculations have been used to elucidate the enantioselectivity in organocatalytic reactions forming chiral pyrroles by identifying the rate-determining step and analyzing the transition state energies. acs.org Similarly, computational studies of the functionalization of pyrazole-3-carboxylic acid involved locating transition states and intermediates to understand the reaction pathway. nih.gov

A theoretical study on the synthesis of this compound would likely investigate the key bond-forming steps, such as the initial condensation to form an enamine intermediate and the subsequent intramolecular cyclization and aromatization steps. By calculating the energy profile, computational analysis can predict the feasibility of a proposed synthetic route and explain the observed regioselectivity and reactivity.

Advanced Research Applications of 1 Benzyl 1h Pyrrole 3,4 Dicarboxylic Acid and Its Derivatives in Organic Chemistry and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

Organic building blocks are fundamental molecular units that serve as the starting point for the creation of a vast array of complex molecules. mdpi.comprimescholars.com 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid and its derivatives are valuable building blocks due to the reactive handles provided by the carboxylic acid groups and the potential for functionalization of the pyrrole (B145914) ring. These characteristics make them instrumental in the modular assembly of intricate molecular architectures. mdpi.com

The pyrrole scaffold is a key structural component in numerous biologically active natural products and synthetic compounds. nih.gov The presence of the dicarboxylic acid groups in this compound allows for a variety of chemical transformations. For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been demonstrated in a continuous flow method, highlighting the potential for efficient, scalable production of such derivatives. tum.deepa.govchemscene.comsyrris.com This particular derivative serves as a key intermediate in the synthesis of more complex molecules. tum.deepa.govchemscene.comsyrris.com The cyano group in related pyrrole structures can be readily transformed into other functional groups like aldehydes, alcohols, amides, and acids, which act as points for further structural modifications. bldpharm.com This inherent versatility allows for the generation of diverse libraries of compounds for various applications, including drug discovery. mdpi.com

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems where molecules are organized through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. The dicarboxylic acid functionality of this compound makes it an excellent candidate for designing self-assembling systems.

The crystal structure of derivatives of this compound reveals the critical role of hydrogen bonding in forming well-defined supramolecular architectures. For example, in the crystal of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, molecules are linked by pairs of N—H⋯O hydrogen bonds to form inversion dimers. nih.gov These dimers are further connected by C—H⋯O hydrogen bonds into chains, which are then linked by weak C—H⋯π interactions to form layers. nih.gov

Studies on analogous 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have shown that minor changes in the substitution on the phenyl ring can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, or three-dimensional networks. psu.edursc.org A consistent feature in these structures is the formation of bidentate hydrogen-bonded contacts between the carboxylic acid groups on adjacent pyrrole subunits. psu.edursc.org This demonstrates the power of the dicarboxylic acid motif in directing the self-assembly process. The strength and directionality of these hydrogen bonds are comparable to those found in carboxylic acid dimers and are a driving force in the crystal packing. mdpi.com

| Compound Derivative | Intermolecular Interactions | Resulting Supramolecular Structure |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, C—H⋯π interactions | Inversion dimers forming chains, which in turn form layers nih.gov |

| 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives | Bidentate hydrogen bonds between carboxylic acid groups | Linear ribbons, 2D sheets, or 3D networks depending on substitution psu.edursc.org |

Development of Novel Organic Materials

The unique properties of this compound and its derivatives make them valuable precursors for the synthesis of novel organic materials, including polymers and dyes with specific electronic and optical properties.

Pyrrole-3,4-dicarboxylic acid derivatives are utilized in the synthesis of various polymers. For instance, polypyrrole-3,4-dicarboxylic acid has been synthesized and incorporated into polyacrylate latices for coating applications. researchgate.net The presence of carboxylic acid groups can enhance the properties of the resulting polymers. Thieno[3,4-c]pyrrole-4,6-dione, a related heterocyclic dicarboxylic imide, has been used to synthesize homopolymers via direct CH–CH arylation polymerization. nih.gov These polymers exhibit electron-withdrawing properties and have potential applications in organic electronics, such as in solar cells. nih.gov The synthesis of biodegradable polyesters is often achieved through the polycondensation of dicarboxylic acids with diols. nih.govwhiterose.ac.uk

In the field of dyes, pyrrole derivatives with carboxylic acid groups are of significant interest. nih.gov These carboxylic acid moieties can act as anchoring groups in dye-sensitized solar cells (DSSCs). For example, 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives containing carboxylic acid groups have been synthesized and tested as sensitizer (B1316253) dyes in solar cells, showing potential for energy conversion. nih.gov The general structure of these dyes often incorporates a donor-π-acceptor configuration, where the pyrrole acts as the electron donor and the carboxylic acid serves as both an acceptor and an anchoring group to a semiconductor surface like TiO2. nih.gov The synthesis of azo dyes incorporating the 1H-pyrrole moiety has also been reported, where the carboxyl group can function as an anchoring acceptor group. researchgate.netnih.gov

Porphyrins and related macrocycles are a critical class of compounds with applications ranging from catalysis to medicine. nih.govchemicalbook.com The synthesis of these complex structures often relies on the condensation of pyrrolic precursors. Pyrrole-3,4-dicarboxylic acid derivatives are valuable intermediates in this context. For example, a β-octa(carboxyethyl)porphyrin has been synthesized in two steps starting from pyrrole-3,4-dicarboxylic acid diethyl ester. primescholars.com While the direct use of this compound in porphyrin synthesis is not extensively documented in readily available literature, the general synthetic strategies for porphyrins often involve the condensation of dipyrromethanes, which can be derived from functionalized pyrroles. mdpi.comnih.gov The dicarboxylic acid functionality could be envisioned to be converted into other groups necessary for the cyclization to form the porphyrin macrocycle. The biosynthesis of porphyrins also involves pyrrole dicarboxylic acid intermediates, such as opsopyrroledicarboxylic acid. researchgate.net

Exploration in Medicinal Chemistry as Synthetic Intermediates

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. researchgate.netmdpi.com Derivatives of this compound are valuable synthetic intermediates for creating new therapeutic agents.

The pyrrole framework is present in a wide range of pharmacologically active molecules with antibacterial, antiviral, anti-inflammatory, and anticancer properties. psu.edunih.gov A notable example of the application of a related compound is the synthesis of cannabinoid receptor subtype 1 (CB1R) inverse agonists. tum.deepa.govchemscene.com The synthesis of these compounds was achieved efficiently using a continuous flow method starting from a 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid derivative. tum.deepa.govchemscene.com

Furthermore, various N-substituted pyrrole derivatives have been synthesized and evaluated for their potential as antitubercular agents. researchgate.net The synthesis of halogen-doped pyrrole building blocks, which are then converted into nanomolar inhibitors of bacterial DNA gyrase B, showcases the utility of such scaffolds in developing new anti-infectives. nih.gov While these examples may not directly start from this compound, they underscore the importance of the N-substituted pyrrole dicarboxylic acid motif as a versatile platform for the development of new drug candidates. bldpharm.com

| Compound/Derivative Class | Therapeutic Area/Target | Reference |

| 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxamide derivatives | Cannabinoid Receptor 1 (CB1R) Inverse Agonists | tum.deepa.govchemscene.com |

| Halogen-doped pyrrole-2-carboxamides | Bacterial DNA Gyrase B Inhibitors (Anti-infectives) | nih.gov |

| N-substituted pyrrole derivatives | Antitubercular Agents | researchgate.net |

Scaffold Diversification for Library Generation

The strategic use of core molecular frameworks, or scaffolds, is a cornerstone of modern medicinal chemistry and materials science. The inherent structural features of a scaffold can be systematically modified to generate large collections of related molecules, known as chemical libraries. This process, termed scaffold diversification, is instrumental in the exploration of chemical space to identify compounds with desired biological activities or material properties. The compound this compound serves as an exemplary scaffold, offering multiple points for chemical modification to create a diverse library of derivatives.

The pyrrole ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. syrris.comalliedacademies.org Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. alliedacademies.orgnih.gov The utility of the pyrrole scaffold is further enhanced by the potential for substitution at various positions around the ring, allowing for fine-tuning of its physicochemical and biological properties.

The this compound scaffold is particularly well-suited for library generation due to several key features. The benzyl (B1604629) group at the 1-position provides a lipophilic anchor and can be readily replaced with other substituents to modulate solubility and interactions with biological targets. The two carboxylic acid groups at the 3- and 4-positions are highly versatile functional handles. They can be converted into a wide array of other functional groups, such as esters, amides, and anhydrides, through well-established chemical transformations. This dual functionality allows for the introduction of two independent points of diversity, exponentially increasing the number of possible derivatives from a single starting scaffold.

The generation of a compound library from this compound would typically begin with the synthesis of the core scaffold. Following this, parallel synthesis techniques can be employed to react the dicarboxylic acid with a diverse set of building blocks. For instance, coupling with a library of amines would yield a corresponding library of diamides, while reaction with a set of alcohols would produce a library of diesters. The choice of these building blocks is critical and is often guided by computational modeling and a desire to explore a wide range of chemical properties, such as size, shape, and electronic character.

An example of a diversification strategy could involve the initial conversion of the dicarboxylic acid to the corresponding diacyl chloride. This highly reactive intermediate can then be treated with a variety of nucleophiles in a high-throughput fashion. This approach allows for the rapid and efficient creation of a large number of derivatives with minimal purification challenges.

The resulting library of compounds can then be screened for biological activity using high-throughput screening (HTS) assays. The structural diversity embedded within the library increases the probability of identifying "hit" compounds with promising activity. Subsequent rounds of optimization, guided by the structure-activity relationships (SAR) derived from the initial screen, can then be undertaken to develop lead compounds with improved potency and selectivity.

The principles of scaffold diversification are not limited to drug discovery. In materials science, the systematic modification of the this compound scaffold could be used to generate novel polymers, metal-organic frameworks (MOFs), or functional dyes with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-1H-pyrrole-3,4-dicarboxylic acid, and what methodological considerations are critical for optimizing yield?

- The compound is synthesized via multi-step reactions involving pyrrole ring formation followed by benzylation and carboxylation. A key method involves catalytic aza-Diels-Alder reactions using ZnCl₂ as a catalyst, as demonstrated in the synthesis of structurally similar pyrazolo-pyridine dicarboxylates . Reagent purity (e.g., polyphosphoric acid for cyclization) and reaction time (12–24 hours under reflux) are critical for achieving yields >90%. Post-synthesis purification via recrystallization in methanol or ethanol is recommended to remove unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Use a combination of NMR (¹H/¹³C), ESI-MS, and HPLC. For example:

- ¹H NMR : Expected signals include aromatic protons (δ 6.8–7.5 ppm for benzyl and pyrrole rings) and carboxylic acid protons (broad singlet near δ 12–13 ppm) .

- ESI-MS : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~275 g/mol) with isotopic patterns confirming halogen-free composition .

- HPLC : Purity >98% using a C18 column with a water/acetonitrile gradient (retention time ~8–10 minutes) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a dry, ventilated area at 4°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in coordination chemistry or polymer synthesis?

- The planar pyrrole ring and carboxylic acid groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for MOF construction. Steric hindrance from the benzyl group can reduce crystallinity, requiring optimized solvent systems (e.g., DMF/water mixtures at 80°C) to enhance framework stability . Advanced characterization via X-ray diffraction and TGA is essential to confirm structural integrity .

Q. What experimental strategies resolve contradictions in reported catalytic activity of derivatives in cross-coupling reactions?

- Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields ranging from 40–85%) may arise from ligand-to-metal ratios or solvent polarity. Systematic screening using Design of Experiments (DoE) with parameters like Pd(OAc)₂ (5 mol%), K₂CO₃ base, and toluene/ethanol solvent systems can identify optimal conditions .

Q. How can computational modeling predict the acid’s stability under extreme pH conditions for biomedical applications?

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model hydrolysis pathways of the benzyl-pyrrole bond under alkaline conditions. Experimental validation via accelerated stability testing (40°C, 75% RH for 4 weeks) paired with HPLC monitoring confirms degradation products .

Q. What are the challenges in incorporating this compound into optoelectronic materials, and how can they be mitigated?

- Low solubility in non-polar solvents limits film formation. Functionalization with methyl esters or tert-butyl groups improves processability. Photoluminescence studies (λex = 350 nm) reveal emission peaks at 450–500 nm, suitable for OLEDs. Annealing thin films at 150°C under nitrogen enhances charge transport .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions during benzylation .

- Analytical Cross-Validation : Combine XRD, NMR, and mass spectrometry to address stereochemical ambiguities .

- Safety Compliance : Follow GHS guidelines for non-hazardous substances, but assume toxicity due to structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.